molecular formula C9H12N2O2 B6246209 1-(4-methoxyphenyl)-1-methylurea CAS No. 302896-77-1

1-(4-methoxyphenyl)-1-methylurea

Cat. No.: B6246209
CAS No.: 302896-77-1
M. Wt: 180.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-1-methylurea is a methylurea derivative organic compound that serves as a valuable building block in advanced materials science and synthetic chemistry. Its primary research value lies in its application as a precursor for synthesizing novel organic single crystals with third-order non-linear optical (NLO) properties . The methylurea group, comprising a single hydrogen bond donor and acceptor site, facilitates the formation of extensive intermolecular hydrogen-bonding networks when co-crystallized with other organic molecules, such as benzoic acid . This hydrogen bonding can significantly enhance the macroscopic hyperpolarizability of the resulting crystalline material, making it a promising candidate for applications in optical parametric oscillation, optical data storage, optical computing, and frequency mixing . Researchers utilize this compound to develop new materials that exhibit a high laser damage threshold, short reaction time, and low dielectric loss . The delocalized π-electron system in the molecular structure is integral to the asymmetric charge transfer mechanism that underlies these non-linear optical characteristics . As a key intermediate, this compound enables the exploration of structure-property relationships in organic NLO materials. This product is intended for research and development purposes strictly in a laboratory setting and is not for diagnostic or therapeutic uses.

Properties

CAS No.

302896-77-1

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Urea Formation via Isocyanate Coupling

Direct coupling of 4-methoxyaniline with methyl isocyanate represents a straightforward route:

4-Methoxyaniline+Methyl isocyanate1-(4-Methoxyphenyl)-1-methylurea\text{4-Methoxyaniline} + \text{Methyl isocyanate} \rightarrow \text{this compound}

Optimization Parameters :

  • Solvent : Dichloromethane or ethyl acetate, as evidenced in carboxamide syntheses.

  • Catalyst : Triethylamine (2.2 mmol) for base-mediated activation.

  • Yield : Analogous reactions report 82–93% yields for carboxamides, suggesting comparable efficiency for ureas.

Analytical Validation :
Post-synthesis purification via flash chromatography (PE/EtOAc eluent) and characterization by 1H NMR^1\text{H NMR} (δ 7.35–7.28 ppm for aromatic protons) and IR (C=O stretch at ~1640 cm⁻¹) ensure product integrity.

Resolution Techniques for Enantiomeric Control

Chiral Auxiliary-Assisted Synthesis

The patent WO2015159170A2 employs (S)-(-)-α-methylbenzylamine as a chiral auxiliary to resolve enantiomers during imine formation. This method, achieving 100% chiral purity via recrystallization, can be adapted for urea synthesis by incorporating chiral amines or urease enzymes.

Mechanistic Insight :
The auxiliary directs stereochemistry during imine reduction, a principle extendable to urea precursors. For example, using (R)- or (S)-configured amines could yield enantiomerically pure ureas, critical for pharmacological activity.

Enzymatic Resolution

Lipase B-mediated resolution, though deemed unsuitable for scale-up in the patent, offers an eco-friendly alternative. Hydrolytic enzymes could selectively cleave undesired urea enantiomers, enhancing optical purity.

Comparative Analysis of Methodologies

Method Reagents Conditions Yield Purity
Catalytic HydrogenationPd/C, H₂, p-TsOH35–40°C, 10–12 hrs75–93%>99% (chiral)
Isocyanate CouplingMethyl isocyanate, Et₃NRT, 6–8 hrs82–93%95–98% (HPLC)
Enzymatic ResolutionLipase B, buffer25–30°C, 24–48 hrs50–65%78% (chiral)

Key Observations :

  • Catalytic hydrogenation excels in scalability and purity but requires specialized equipment.

  • Isocyanate coupling offers simplicity and high yields, ideal for lab-scale synthesis.

  • Enzymatic methods, while sustainable, need optimization for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: 4-Hydroxyphenyl-1-methylurea

    Reduction: 4-Methoxyaniline and methylamine

    Substitution: Various substituted phenylureas depending on the nucleophile used

Scientific Research Applications

1-(4-Methoxyphenyl)-1-methylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-methoxyphenyl)-1-methylurea exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxy group can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 1-(4-methoxyphenyl)-1-methylurea with key structural analogs, focusing on substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents Key Applications/Properties References
This compound C₉H₁₂N₂O₂ N1: 4-methoxyphenyl; N1': methyl Synthesis intermediate; regioselectivity challenges in reactions with unsymmetrical ureas
3-(3,4-Dichlorophenyl)-1-methylurea (DCPMU) C₈H₈Cl₂N₂O N1: 3,4-dichlorophenyl; N1': methyl Metabolite of the herbicide Diuron; higher lipophilicity due to chlorine substituents
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea C₁₅H₁₅ClN₂O₂ N1: benzyl; N1': methoxy; N3: 4-chlorophenyl Increased molecular weight (290.74 g/mol); potential steric hindrance from benzyl group
1-(4-Methoxyphenyl)-3-methylurea C₉H₁₂N₂O₂ N1: 4-methoxyphenyl; N3: methyl Regioisomer of the target compound; forms mixed products in Diels-Alder reactions
Compound 1 (Glucokinase Activator) Complex* Pyridin-2-yl core with 3-chloro-2-fluorophenoxy and 2,4-dimethoxyphenyl groups Therapeutic potential as a glucokinase activator for diabetes management
Key Observations:
  • Substituent Effects on Lipophilicity : The 4-methoxyphenyl group in the target compound enhances polarity compared to chlorinated analogs like DCPMU, which has higher lipophilicity due to electron-withdrawing chlorine atoms .
  • Regioselectivity in Synthesis : Unsymmetrical ureas like 1-(4-methoxyphenyl)-3-methylurea () often form regioisomers during synthesis, complicating purification. This contrasts with symmetrical ureas, which avoid such issues .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (180.21 g/mol) is lower than benzyl-substituted analogs (e.g., 290.74 g/mol in ), implying better aqueous solubility.
  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group’s electron-donating methoxy moiety may stabilize resonance structures in the urea backbone, influencing reactivity in synthetic pathways .

Q & A

Q. What are the key synthetic routes for preparing 1-(4-methoxyphenyl)-1-methylurea, and how can reaction conditions be optimized?

The synthesis of this compound typically involves urea bond formation via reaction of an isocyanate with an amine. A common approach includes:

  • Step 1: Preparation of 4-methoxyphenylmethylamine.
  • Step 2: Reaction with methyl isocyanate under anhydrous conditions (e.g., in dichloromethane) at 0–25°C.
  • Optimization: Catalysts like triethylamine improve yields, while controlled stoichiometry (1:1 molar ratio) minimizes side products. Purity is enhanced via recrystallization using ethanol/water mixtures .
    Key Characterization: Nuclear Magnetic Resonance (NMR) confirms urea bond formation, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 3.78 ppm (methoxy group) and δ 6.8–7.2 ppm (aromatic protons) confirm the 4-methoxyphenyl moiety.
    • ¹³C NMR: Signals at ~155 ppm (urea carbonyl) validate the core structure.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 166.18 (C₈H₁₀N₂O₂) confirms molecular weight .
  • HPLC: Retention time comparison against standards ensures purity (>98%) .

Advanced Research Questions

Q. What are the structure-activity relationship (SAR) trends observed in this compound derivatives, and how do substituent modifications affect biological activity?

Substituent Modification Biological Impact Mechanistic Insight
Methoxy group replacement (e.g., ethoxy, chloro) Altered receptor binding affinity due to electronic effectsElectron-withdrawing groups (e.g., Cl) reduce hydrogen-bonding capacity, decreasing enzyme inhibition .
Addition of pyrrolidinone rings Enhanced metabolic stabilitySteric hindrance from the ring slows degradation, improving pharmacokinetics .
Methyl group on urea nitrogen Increased lipophilicityImproves blood-brain barrier penetration in CNS-targeted studies .

Q. How do solvent polarity and reaction stoichiometry influence the regioselectivity of urea bond formation in derivatives of this compound?

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring urea bond formation. Non-polar solvents (e.g., toluene) may lead to incomplete reactions.
  • Stoichiometry: A 1:1 amine-to-isocyanate ratio minimizes dimerization. Excess isocyanate promotes side reactions (e.g., carbamate formation).
  • Case Study: Optimized conditions (DMF, 25°C, 1:1 ratio) achieved 85% yield vs. 60% in toluene .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Reproducibility Checks: Validate assay conditions (e.g., pH, temperature) across studies. For example, conflicting enzyme inhibition data may arise from variations in buffer systems.
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity measurements.
  • Computational Modeling: Molecular docking studies clarify binding interactions (e.g., methoxy group’s role in hydrophobic pockets) .

Q. What are the challenges in scaling up laboratory-scale synthesis of this compound for preclinical studies?

  • Heat Management: Exothermic urea formation requires flow microreactors for temperature control.
  • Purification: Column chromatography is impractical at scale; switch to fractional crystallization or continuous extraction.
  • Yield Optimization: Pilot studies show 10% yield loss at >100 g batches due to aggregation; surfactant additives mitigate this .

Methodological Considerations

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

  • Simulated Gastric Fluid (pH 1.2): Incubate compound at 37°C for 24 hours, monitor degradation via HPLC.
  • Phosphate-Buffered Saline (pH 7.4): Use LC-MS to identify hydrolysis products (e.g., 4-methoxyphenylmethylamine).
  • Kinetic Analysis: Calculate half-life (t₁/₂) using first-order decay models. Reported t₁/₂: ~8 hours at pH 7.4 .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

  • ADMET Prediction: SwissADME or ADMETLab estimate LogP (2.1), aqueous solubility (-3.2 LogS), and CYP450 inhibition.
  • Molecular Dynamics (MD): Simulations reveal binding stability with targets (e.g., cyclooxygenase-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.